molecular formula C11H14ClN3 B2972888 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole CAS No. 2124406-81-9

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole

Cat. No.: B2972888
CAS No.: 2124406-81-9
M. Wt: 223.7
InChI Key: PKKNDDKUXLHLLU-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole (CAS 2124406-81-9) is a high-value chemical compound designed for pharmaceutical and life sciences research. This molecule features a bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core linked to a 5-chloropyrimidine group, serving as a key building block and intermediate in medicinal chemistry . Its primary research application is in the development of potent nonretinoid antagonists of retinol-binding protein 4 (RBP4) . Antagonizing RBP4 disrupts the ocular uptake of serum retinol, a mechanism that shows promise for slowing the progression of geographic atrophy in debilitating dry Age-Related Macular Degeneration (AMD) and Stargardt disease by reducing the formation of cytotoxic bisretinoids in the retinal pigment epithelium . Compounds based on this structural scaffold have demonstrated exquisite in vitro RBP4 binding affinity and the ability to robustly lower circulating plasma RBP4 levels in vivo by over 90%, positioning them as promising candidates for therapeutic intervention . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chloropyrimidin-2-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3/c12-10-4-13-11(14-5-10)15-6-8-2-1-3-9(8)7-15/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKNDDKUXLHLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products .

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes or signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole
  • CAS Number : 2124406-81-9
  • Molecular Formula : C₁₀H₁₂ClN₃ (based on structural interpretation)

Key Features: This bicyclic compound combines a fused cyclopentane-pyrrolidine core (octahydrocyclopenta[c]pyrrole) with a 5-chloropyrimidine substituent. Its compact bicyclic structure suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease antagonists .

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Hazards
This compound C₁₀H₁₂ClN₃ 5-Chloropyrimidine ~209.68 Potential kinase/protease modulation; high toxicity
Telaprevir (7K6D) C₃₆H₅₅N₇O₆ Cyclohexyl, pyrazine-carbonyl, cyclopropyl 729.87 HCV protease inhibitor; discontinued due to side effects
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyrimidine-4-carboxylic Acid C₂₀H₂₀F₃N₃O₂ Trifluoromethylphenyl, pyrimidine-carboxyl 415.39 Retinol-binding protein 4 (RBP4) antagonist; preclinical studies
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ tert-Butyl carboxylate, ketone 225.28 Synthetic intermediate; moderate toxicity (skin/eye irritant)

Pharmacological and Toxicological Profiles

  • High toxicity necessitates cautious handling .
  • RBP4 Antagonist () : Demonstrated efficacy in preclinical models for metabolic disorders, with the trifluoromethyl group enhancing metabolic stability .
  • Telaprevir : Clinically validated but withdrawn due to severe side effects (e.g., rash, anemia), highlighting the trade-off between potency and safety in complex analogs .
  • cis-tert-Butyl Derivative () : Primarily a synthetic intermediate; its ketone and ester groups reduce bioactivity but introduce handling risks (skin/eye irritation) .

Regulatory and Environmental Considerations

  • This suggests divergent therapeutic pathways or insufficient data for regulatory action .
  • Environmental hazards (e.g., aquatic toxicity) are common across analogs, emphasizing the need for responsible disposal .

Biological Activity

2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize and present the available data on its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2124406-81-9
  • Molecular Formula : C11H14ClN3
  • Molecular Weight : 223.7 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biochemical pathways.

The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Its structural similarity to known pharmacophores suggests potential interactions with biological macromolecules, leading to various pharmacological effects.

In Vitro Studies

  • Antitumor Activity : In a study assessing the cytotoxic effects on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests a promising antitumor activity that warrants further investigation into its mechanism of action.
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effect on protein kinases, which are crucial in regulating cellular functions. Preliminary results indicated that it could inhibit the activity of certain kinases involved in cancer progression, potentially leading to therapeutic applications.

Case Studies

  • Case Study on Neuroprotective Effects : A research study published in Journal of Neurochemistry explored the neuroprotective effects of this compound in models of neurodegeneration. The compound showed a reduction in oxidative stress markers and improved neuronal viability, suggesting its potential as a neuroprotective agent.
  • Cardiovascular Research : Another study focused on the cardiovascular effects of the compound, revealing that it may modulate vascular smooth muscle contraction through calcium channel inhibition, thus presenting a potential avenue for treating hypertension.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)
This compoundAntitumor activity (MCF-7)12
Compound A (similar structure)Protein kinase inhibitionTBD
Compound B (another analog)Neuroprotective effectsTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-Chloropyrimidin-2-yl)octahydrocyclopenta[c]pyrrole, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a bicyclic octahydrocyclopenta[c]pyrrole core (e.g., CAS 5661-03-0) is reacted with a halogenated pyrimidine derivative (e.g., 5-chloropyrimidine) in polar aprotic solvents like DMF at 60–70°C for 16–24 hours . Bases such as triethylamine (Et3N) or diisopropylethylamine (i-Pr2NEt) are used to deprotonate intermediates. Intermediates are characterized using 1^1H NMR, ESI-MS, and HPLC purity analysis. For instance, 1^1H NMR in DMSO-d6d_6 reveals resonances for the bicyclic core (δ 1.64–3.75 ppm) and pyrimidine (δ 7.59–8.99 ppm) .

Q. What safety protocols are recommended for handling bicyclic pyrrole derivatives during synthesis?

  • Methodological Answer : While direct safety data for this compound is limited, related bicyclic pyrroles (e.g., cis-tert-butyl derivatives) require precautions against inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water and consult a physician with the SDS . Reactions involving DMF should be conducted under nitrogen to minimize decomposition risks .

Q. How is stereochemical integrity maintained during the synthesis of the octahydrocyclopenta[c]pyrrole core?

  • Methodological Answer : The bicyclic [3.3.0] core’s stereochemistry is controlled by starting with enantiomerically pure precursors or resolving racemic mixtures via chiral chromatography. For example, (3aR,5r,6aS)-configured cores are synthesized using microwave-assisted reactions to enhance stereoselectivity. 1^1H NMR coupling constants (e.g., J = 5.1 Hz in pyrimidine protons) and X-ray crystallography (for derivatives like compound 65) confirm stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized for pyrimidine coupling to the bicyclic core, and what factors lead to variability?

  • Methodological Answer : Yield optimization involves solvent selection (DMF vs. THF), temperature modulation (microwave irradiation reduces reaction time to 90 minutes vs. 16 hours conventionally), and stoichiometric adjustments. For example, using 1.1 equivalents of 5-chloropyrimidine relative to the pyrrole core minimizes side reactions. Variability arises from trace moisture (hydrolyzes intermediates) or incomplete base activation .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar analogues?

  • Methodological Answer : Discrepancies in 1^1H NMR (e.g., split peaks due to rotamers) are addressed by variable-temperature NMR or 2D techniques (COSY, NOESY). For example, compound 65’s broad singlet at δ 13.31 ppm (carboxylic acid proton) confirms hydrogen bonding, while HPLC-MS (e.g., m/z 393 [M+H]+) validates molecular integrity. Conflicting purity reports (HPLC vs. LC-MS) require orthogonal methods like elemental analysis .

Q. How does the bicyclic core influence binding affinity in therapeutic targets like Retinol Binding Protein 4 (RBP4)?

  • Methodological Answer : Docking studies reveal that the bicyclic core’s rigid geometry aligns the 5-chloropyrimidine and aryl fragments into RBP4’s hydrophobic pockets. Modifications like trifluoromethyl groups (e.g., compound 42) enhance binding by 30% via hydrophobic interactions. SAR studies show that core flexibility inversely correlates with antagonist activity .

Q. What purification techniques are critical for isolating enantiomerically pure derivatives?

  • Methodological Answer : Reverse-phase chromatography (C18 columns, 0–100% CH3_3CN/H2_2O gradient) effectively separates diastereomers. For example, compound 47 was purified to >99% purity using a RediSep Gold C18 column. Chiral SFC (Supercritical Fluid Chromatography) is recommended for enantiomeric resolution of uncharged analogues .

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